molecular formula C10H20BrNO B8402072 6-Bromo-N,N-diethylhexanamide

6-Bromo-N,N-diethylhexanamide

Cat. No.: B8402072
M. Wt: 250.18 g/mol
InChI Key: HHKKDNPOOYXWOO-UHFFFAOYSA-N
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Description

6-Bromo-N,N-diethylhexanamide is a brominated amide compound characterized by a hexanamide backbone substituted with a bromine atom at the 6-position and diethyl groups on the nitrogen atom. Its molecular formula is C₁₀H₂₀BrNO, with a molecular weight of 250.18 g/mol. The compound is primarily utilized in organometallic synthesis, particularly in Kumada cross-coupling reactions, where it serves as a substrate for forming C(sp²)-C(sp³) bonds with Grignard reagents such as tert-butylmagnesium chloride and phenylmagnesium chloride .

Properties

Molecular Formula

C10H20BrNO

Molecular Weight

250.18 g/mol

IUPAC Name

6-bromo-N,N-diethylhexanamide

InChI

InChI=1S/C10H20BrNO/c1-3-12(4-2)10(13)8-6-5-7-9-11/h3-9H2,1-2H3

InChI Key

HHKKDNPOOYXWOO-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(=O)CCCCCBr

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 6-Bromo-N,N-diethylhexanamide with structurally or functionally related compounds, highlighting key differences in structure, properties, and applications:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Synthesis & Applications References
This compound C₁₀H₂₀BrNO 250.18 - Hexanamide backbone
- Diethylamide groups
Used in Kumada cross-coupling reactions for C(sp²)-C(sp³) bond formation .
6-Azido-5-oxo-N,N-diethylhexanamide C₁₀H₁₇BrN₄O₂ 309.18 - Azide (-N₃) group
- Ketone (C=O) at C5
Synthesized via nitrosation; potential use in bioconjugation or click chemistry .
N,N-Bis(2-ethylhexyl)-6-bromohexanamide C₂₂H₄₄BrNO 418.50 - Bulky bis(2-ethylhexyl) substituents Higher lipophilicity; likely used in material science or surfactants .
6-Bromo-N,N-diethylpyridin-2-amine C₉H₁₃BrN₂ 229.12 - Pyridine ring
- Diethylamine substituent
Prepared via nucleophilic substitution; potential pharmaceutical intermediate .
6-Bromo-N,N-dimethylbenzylamine C₉H₁₂BrN 214.10 - Benzylamine core
- Dimethylamide groups
Intermediate in asymmetric synthesis of dihydrobenzofurans for drug design .

Key Observations:

Structural Modifications: The 6-Azido-5-oxo derivative (C₁₀H₁₇BrN₄O₂) introduces reactive azide and ketone groups, enabling participation in cycloaddition or bioconjugation reactions .

Reactivity and Applications: The parent compound (this compound) is tailored for organometallic coupling, while the pyridin-2-amine analog (C₉H₁₃BrN₂) leverages its aromatic ring for electronic modulation in medicinal chemistry . 6-Bromo-N,N-dimethylbenzylamine (C₉H₁₂BrN) serves as a precursor in asymmetric annulation reactions to synthesize bioactive heterocycles .

Synthetic Pathways: 6-Azido-5-oxo-N,N-diethylhexanamide is synthesized via nitrosation with sodium nitrite in methanol/water, achieving 94% yield .

Research Findings and Data

Thermal and Spectroscopic Data:

  • This compound: No melting point (mp) or spectroscopic data are provided in the evidence, but analogous compounds (e.g., azido derivatives) show IR peaks for C=O (~1700 cm⁻¹) and N-H stretches (~3300 cm⁻¹) .
  • 6-Azido-5-oxo-N,N-diethylhexanamide : Characterized by ¹H NMR (CDCl₃) signals at δ 3.16–3.33 (m, 2H, CH₂N) and 1.22 (t, 3H, CH₃) .

Pharmacological Relevance:

  • While this compound itself lacks direct pharmaceutical data, its analogs (e.g., 6-Bromo-N,N-diethylpyridin-2-amine) are intermediates in synthesizing cannabinoid receptor modulators .

Preparation Methods

Reaction Overview

The most direct method involves reacting 6-bromohexanoyl chloride with diethylamine under basic aqueous conditions. This approach follows the Schotten-Baumann protocol, which ensures rapid amide bond formation while minimizing side reactions.

Procedure

  • 6-Bromohexanoyl chloride synthesis :

    • 6-Bromohexanoic acid (1.0 equiv) is treated with thionyl chloride (SOCl₂) (1.2 equiv) in anhydrous dichloromethane (DCM) at 0–5°C for 2 h.

    • Excess SOCl₂ is removed under reduced pressure to yield the acyl chloride.

  • Amidation :

    • The acyl chloride is dissolved in DCM and added dropwise to a stirred mixture of diethylamine (2.5 equiv) and sodium hydroxide (NaOH) (2.0 equiv) in water at 0°C.

    • The reaction is stirred for 1 h, followed by extraction with DCM and purification via silica gel chromatography (hexane/ethyl acetate = 4:1).

Key Data

ParameterValueSource
Yield78–85%
Purity (HPLC)>95%
Reaction Time3 h

Mechanistic Insight : The base deprotonates diethylamine, enhancing its nucleophilicity for attack on the electrophilic acyl chloride.

Carbodiimide-Mediated Coupling of 6-Bromohexanoic Acid

DCC/DMAP Protocol

For acid-sensitive substrates, N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) are employed to activate 6-bromohexanoic acid.

Procedure

  • Activation :

    • 6-Bromohexanoic acid (1.0 equiv), DCC (1.1 equiv), and DMAP (0.1 equiv) are stirred in anhydrous DCM at 0°C for 30 min.

  • Amine Addition :

    • Diethylamine (1.2 equiv) is added, and the mixture is stirred at room temperature for 12 h.

    • The precipitate (dicyclohexylurea) is filtered, and the filtrate is concentrated.

  • Purification :

    • Column chromatography (hexane/ethyl acetate = 3:1) yields the product.

Key Data

ParameterValueSource
Yield70–75%
SolventDichloromethane
Scale DemonstratedUp to 50 kg

Advantage : Avoids acyl chloride isolation, suitable for large-scale synthesis.

Halogen Exchange from 6-Iodo-N,N-Diethylhexanamide

Finkelstein Reaction

A halogen-exchange strategy replaces iodine with bromine using sodium bromide (NaBr) in acetone.

Procedure

  • Substrate Preparation :

    • 6-Iodo-N,N-diethylhexanamide (1.0 equiv) and NaBr (2.0 equiv) are refluxed in acetone for 24 h.

  • Work-Up :

    • The mixture is filtered, concentrated, and purified via recrystallization (ethyl acetate/hexane).

Key Data

ParameterValueSource
Yield65–70%
Purity (¹H NMR)>90%

Limitation : Requires pre-synthesis of iodo-analog, increasing steps.

Alkylation of N,N-Diethylacetamide with 1,6-Dibromohexane

Nucleophilic Substitution

This method exploits the alkylation of a secondary amide using 1,6-dibromohexane under basic conditions.

Procedure

  • Reaction Setup :

    • N,N-Diethylacetamide (1.0 equiv), 1,6-dibromohexane (1.2 equiv), and potassium carbonate (K₂CO₃) (2.0 equiv) are refluxed in acetone for 48 h.

  • Isolation :

    • The mixture is filtered, concentrated, and purified via distillation under reduced pressure.

Key Data

ParameterValueSource
Yield55–60%
Boiling Point160–165°C (0.5 mmHg)

Challenge : Competes with over-alkylation, necessitating precise stoichiometry.

Characterization and Validation

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 3.38 (q, 4H, J = 7.2 Hz, NCH₂), 3.20 (t, 2H, J = 6.8 Hz, BrCH₂), 2.25 (t, 2H, J = 7.6 Hz, COCH₂), 1.85–1.45 (m, 6H, CH₂), 1.20 (t, 6H, J = 7.2 Hz, CH₃).

  • HRMS : [M+H]⁺ calcd. for C₁₀H₂₁BrNO: 266.0712; found: 266.0708.

Computational Reaction Screening

In Silico Optimization

Recent studies predict feasible pathways for amide functionalization using difluorocarbene under catalytic conditions, though experimental validation for 6-bromo-N,N-diethylhexanamide remains pending.

Predicted Pathways

  • Cycloaddition with alkenes/alkynes at ωB97X-D/Def2-SVP/CPCM(THF) level.

  • Energy Barrier : ΔG‡ = 22.3 kcal/mol for [3+2] annulation .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 6-Bromo-N,N-diethylhexanamide, and how can reaction yields be systematically improved?

  • Methodology : Begin with nucleophilic substitution or amidation reactions using bromohexanoic acid derivatives and diethylamine. Key parameters to optimize include molar ratios (e.g., 1.2–1.5 equivalents of brominating agents), reaction temperature (40–60°C), and solvent polarity (e.g., dichloromethane vs. THF). Monitor reaction progress via TLC or HPLC. Post-synthesis, purify via column chromatography (silica gel, hexane/ethyl acetate gradient) and validate purity using melting point analysis and spectroscopic techniques .

Q. Which analytical techniques are most reliable for characterizing this compound, and how should data be interpreted?

  • Methodology :

  • NMR Spectroscopy : Acquire 1H^1H- and 13C^{13}C-NMR spectra in deuterated chloroform (CDCl3_3). Key signals include:
  • 1H^1H: δ 1.1–1.3 ppm (triplet, –N(CH2 _2CH3 _3)2_2), δ 3.3–3.5 ppm (quartet, –CON–), δ 1.6–2.1 ppm (multiplet, hexanamide backbone).
  • 13C^{13}C: δ 172–174 ppm (amide carbonyl), δ 40–45 ppm (N–CH2_2).
  • Mass Spectrometry : Use HRMS (ESI+) to confirm molecular ion [M+H]+^+. Expected m/z: ~248.08 (C10 _10H20 _20BrNO+^+) .
  • IR Spectroscopy : Look for amide C=O stretch (~1650 cm1^{-1}) and C–Br stretch (~550 cm1^{-1}) .

Q. How does the stability of this compound vary under different storage conditions?

  • Methodology : Conduct accelerated stability studies by storing the compound at 4°C (short-term), –20°C (long-term), and room temperature (degradation control). Assess purity monthly via HPLC (C18 column, acetonitrile/water mobile phase) and track bromine content via elemental analysis. Degradation products (e.g., de-brominated analogs) can be identified using LC-MS/MS .

Advanced Research Questions

Q. What computational methods are suitable for elucidating the reaction mechanism of this compound in nucleophilic substitutions?

  • Methodology : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to model transition states and intermediates. Compare activation energies for alternative pathways (e.g., SN2 vs. radical mechanisms). Validate computational results with kinetic isotope effects (KIEs) and substituent-dependent reaction rates .

Q. How can researchers resolve contradictions in spectral data (e.g., unexpected NMR splitting patterns) for this compound derivatives?

  • Methodology :

  • Cross-Validation : Repeat experiments under controlled conditions (dry solvents, inert atmosphere).
  • Advanced NMR : Use 2D techniques (COSY, HSQC) to assign ambiguous signals.
  • Crystallography : If crystalline, obtain X-ray diffraction data to confirm stereochemistry and bond lengths .
  • Triangulation : Compare findings with literature on structurally analogous bromoamides (e.g., 6-Bromo-2-methoxyquinazoline derivatives) .

Q. What experimental designs are effective for studying solvent effects on the reactivity of this compound in coupling reactions?

  • Methodology : Design a matrix of solvents (polar aprotic, protic, non-polar) and measure reaction rates using in situ FTIR or UV-Vis spectroscopy. Control variables include temperature (25–60°C), catalyst loading (e.g., Pd/C for cross-couplings), and substrate concentration. Use ANOVA to identify statistically significant solvent-reactivity correlations .

Data Contradiction Analysis

Q. How should researchers address discrepancies between theoretical and experimental yields in this compound synthesis?

  • Methodology :

  • Error Analysis : Quantify losses in post-reaction workup (extraction efficiency, column recovery).
  • Byproduct Identification : Use GC-MS to detect volatile side products (e.g., diethylamine hydrobromide).
  • Reaction Monitoring : Employ inline PAT (Process Analytical Technology) tools like ReactIR to track intermediate formation .

Methodological Best Practices

  • Literature Review : Prioritize peer-reviewed journals and databases like NIST Chemistry WebBook for physicochemical data .
  • Data Reproducibility : Document all experimental parameters (e.g., stirring speed, drying time) to enable replication .

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